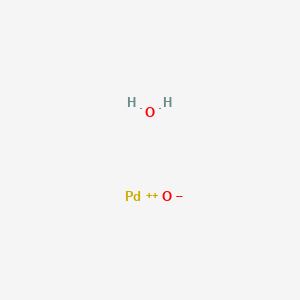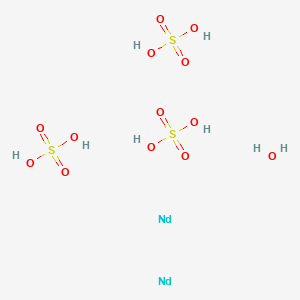![molecular formula C18H23N3O5 B8083972 (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid](/img/structure/B8083972.png)
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid is a synthetic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an indole ring, a tert-butoxycarbonyl (Boc) protecting group, and an amide linkage. This compound is often used in peptide synthesis and has applications in medicinal chemistry due to its structural properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Coupling Reaction: The protected amino acid is then coupled with an indole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Deprotection: The Boc protecting group is removed using an acid such as trifluoroacetic acid (TFA) to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated peptide synthesizers are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The amide linkage can be reduced to form amines under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amines and reduced amide derivatives.
Substitution: Substituted indole compounds with various functional groups.
科学研究应用
(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amide linkage can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-indol-3-yl)propanoicacid
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-pyrrol-3-yl)propanoic acid
- (2S)-2-(2-{[(tert-butoxy)carbonyl]amino}acetamido)-3-(1H-pyridin-3-yl)propanoic acid
Comparison:
- Structural Differences: The primary difference lies in the heterocyclic ring (indole, pyrrole, pyridine) attached to the propanoic acid backbone.
- Reactivity: The indole ring in this compound offers unique reactivity compared to pyrrole and pyridine derivatives.
- Biological Activity: The indole derivative may exhibit distinct biological activities due to its ability to interact with specific protein targets differently than pyrrole and pyridine derivatives.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
属性
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O5/c1-18(2,3)26-17(25)20-10-15(22)21-14(16(23)24)8-11-9-19-13-7-5-4-6-12(11)13/h4-7,9,14,19H,8,10H2,1-3H3,(H,20,25)(H,21,22)(H,23,24)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPLZGOCZPJKHO-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

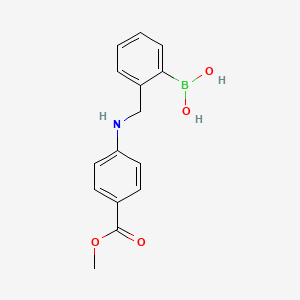
![B-[4-[[[(2-fluorophenyl)methyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8083911.png)
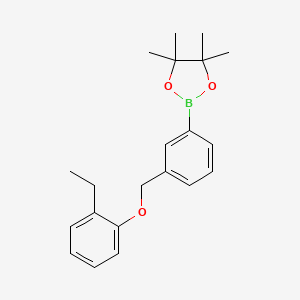
![Acetamide, N-(1,1-dimethylethyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-](/img/structure/B8083920.png)

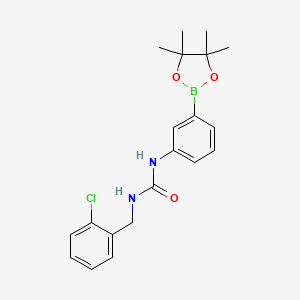
![4-Morpholinecarboxamide, N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8083944.png)
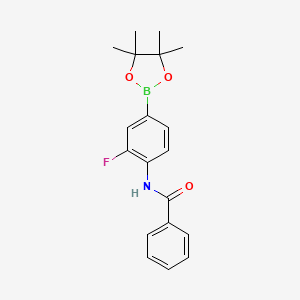
![Boronic acid, B-[3-[[[(2-chlorophenyl)methyl]amino]carbonyl]phenyl]-](/img/structure/B8083947.png)
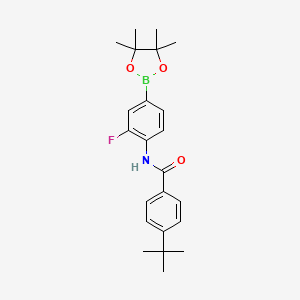
![N'-[9-[(2R,3R,5S)-5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B8083959.png)
